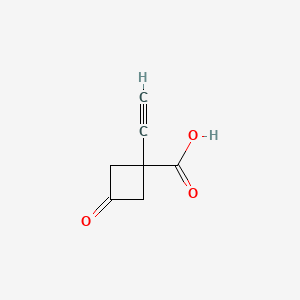
3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a dioxaborolane moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps. One common method includes the reaction of 1-methyl-3-(1,1-difluoroethyl)-1H-pyrazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by a palladium-based catalyst and requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production often incorporates rigorous purification steps, such as recrystallization and chromatography, to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.
Oxidation and Reduction: The difluoroethyl group can undergo oxidation to form corresponding carbonyl compounds, while reduction can yield hydrocarbon derivatives.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid surrogate to form carbon-carbon bonds
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions produce carbonyl derivatives .
科学的研究の応用
3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
作用機序
The mechanism of action of 3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The difluoroethyl group and dioxaborolane moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 3-(1,1-difluoroethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(1,1-difluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibits unique properties due to the presence of the pyrazole ring. This structural feature imparts distinct electronic and steric characteristics, enhancing its reactivity and binding interactions in various applications .
特性
分子式 |
C12H19BF2N2O2 |
|---|---|
分子量 |
272.10 g/mol |
IUPAC名 |
3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C12H19BF2N2O2/c1-10(2)11(3,4)19-13(18-10)8-7-17(6)16-9(8)12(5,14)15/h7H,1-6H3 |
InChIキー |
CNFPGBSYRQVDDG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(C)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




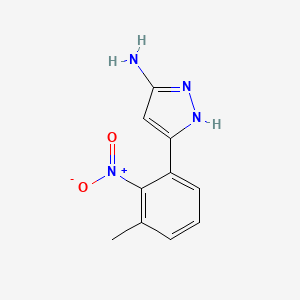




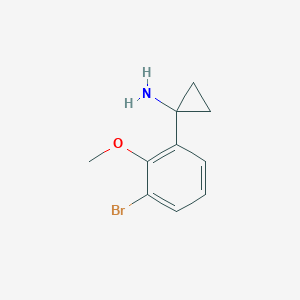
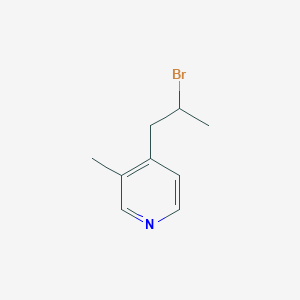
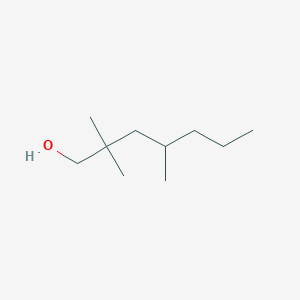
![2-Vinylbicyclo[2.2.1]heptane](/img/structure/B13597433.png)

